

In-Depth Technical Guide: GT-055 (LCB18-055)

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Compound of Interest

Compound Name: GT-055

Cat. No.: B14913460

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Molecular Formula: $C_{13}H_{20}F_3N_5O_8S$

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055, also known as LCB18-055, is a novel, broad-spectrum β -lactamase inhibitor with the molecular formula $C_{13}H_{20}F_3N_5O_8S$.^{[1][2]} It is a member of the diazabicyclooctane class of non- β -lactam β -lactamase inhibitors.^[3] **GT-055** is primarily being developed in combination with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides a comprehensive overview of the available preclinical data on **GT-055**, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. A primary mechanism of resistance in Gram-negative bacteria is the production of β -lactamase enzymes, which inactivate β -lactam antibiotics. **GT-055** is a potent inhibitor of a wide range of serine β -lactamases, restoring the activity of β -lactam antibiotics against otherwise resistant bacterial strains.^[1] When combined with the siderophore cephalosporin GT-1, which utilizes a "Trojan horse" strategy to enter bacterial cells by hijacking iron uptake systems, the combination demonstrates synergistic and potent activity against a variety of clinically important pathogens.^[1]

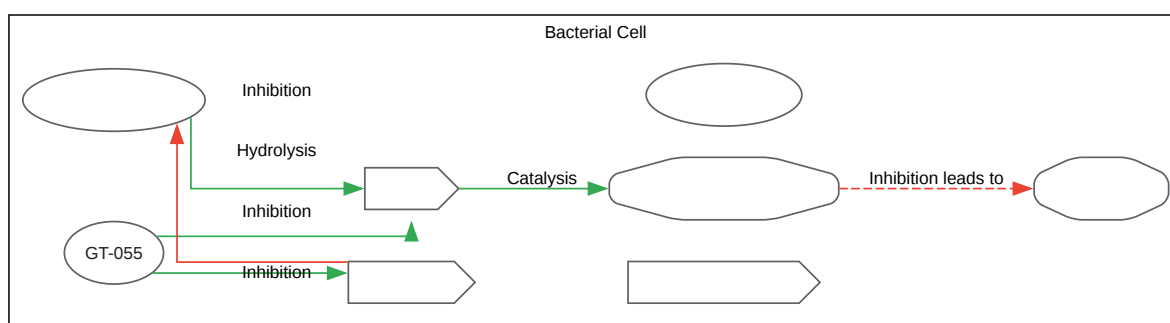
Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀ F ₃ N ₅ O ₈ S	Source
Molecular Weight	463.39 g/mol	
Chemical Class	Diazabicyclooctane	[3]

Mechanism of Action

GT-055 is a serine β -lactamase inhibitor. Its mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the β -lactamase enzyme. This inactivation prevents the hydrolysis of the β -lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity.

In addition to β -lactamase inhibition, **GT-055** exhibits intrinsic antibacterial activity against some Enterobacteriaceae. This is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in bacterial cell wall synthesis. The dual mechanism of β -lactamase inhibition and PBP2 binding contributes to the synergistic effect observed when **GT-055** is combined with β -lactam antibiotics like GT-1.[3]



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Mechanism of action of **GT-055** in combination with GT-1.

In Vitro Efficacy

The in vitro activity of **GT-055**, alone and in combination with GT-1, has been evaluated against a broad range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC Distribution

The following table summarizes the MIC₅₀ and MIC₉₀ values (in µg/mL) of **GT-055** in combination with GT-1 (1:1 ratio) against various clinical isolates.

Organism	GT-1/GT-055 (1:1) MIC ₅₀ (µg/mL)	GT-1/GT-055 (1:1) MIC ₉₀ (µg/mL)	Reference
Escherichia coli	≤0.12	0.5	[4]
Klebsiella pneumoniae	0.5	4	[4]
Acinetobacter baumannii	1	4	[4]
Pseudomonas aeruginosa	1	8	[4]
Burkholderia pseudomallei	≤0.03	0.06	[1]
Yersinia pestis	≤0.03	≤0.03	[1]
Francisella tularensis	≤0.03	0.06	[1]

Experimental Protocol: MIC Determination

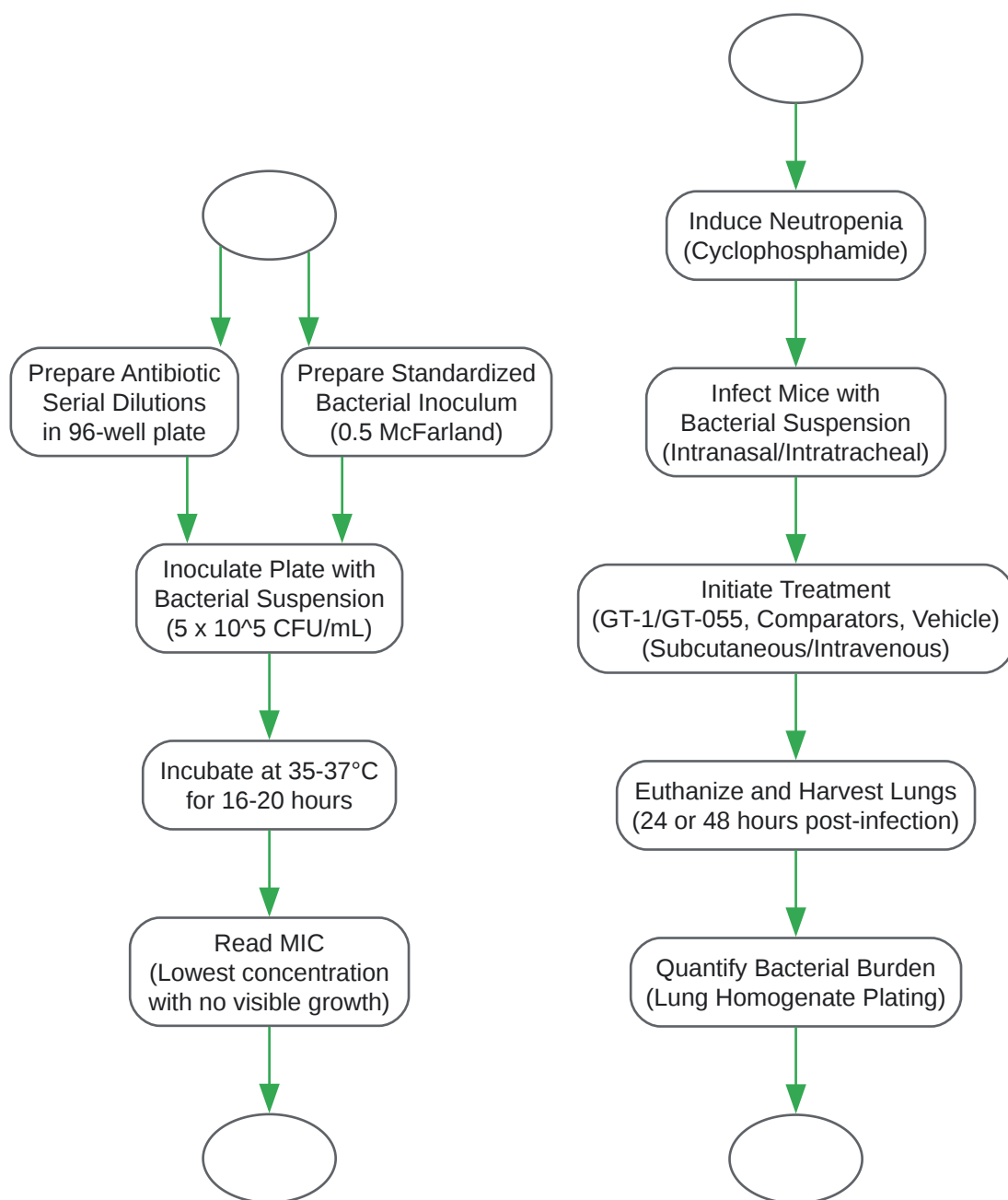
Objective: To determine the minimum inhibitory concentration (MIC) of **GT-055** alone and in combination with GT-1 against bacterial isolates.

Materials:

- **GT-055** and GT-1 reference powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Iron-depleted CAMHB (for siderophore-antibiotic combinations)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

Procedure:

- **Preparation of Antibiotic Solutions:** Prepare stock solutions of **GT-055** and GT-1 in a suitable solvent. A two-fold serial dilution series of each compound is prepared in CAMHB or iron-depleted CAMHB directly in the 96-well microtiter plates. For combination testing, a checkerboard titration is set up with varying concentrations of both **GT-055** and GT-1.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Incubation:** Inoculate the microtiter plates with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
- **MIC Reading:** The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.



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